Lipophilicity (XLogP3) Differentiation: 4-Ethyl vs. 4-H, 4-Methyl, and 4-Chloro Analogs
The 4-ethylbenzoyl substitution in the target compound results in a calculated XLogP3 of 4.2, as determined by PubChem [1]. This represents a significant increase in lipophilicity compared to the unsubstituted 4-benzoylisoquinoline analog (XLogP3 = 3.4) and the 4-methylbenzoyl analog (XLogP3 = 3.8) [2][3]. This quantifiable difference is critical for predicting passive membrane permeability and metabolic clearance, per Lipinski's Rule of Five.
| Evidence Dimension | XLogP3 (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.2 |
| Comparator Or Baseline | 4-Benzoylisoquinoline (CAS 20335-71-1): 3.4; 4-(4-Methylbenzoyl)isoquinoline (CAS 1187169-56-7): 3.8 |
| Quantified Difference | Δ 0.8 (vs. 4-H analog); Δ 0.4 (vs. 4-Methyl analog) |
| Conditions | Computed by XLogP3 3.0 algorithm; in silico prediction |
Why This Matters
This quantified difference in lipophilicity confirms that the 4-ethyl analog cannot be substituted with the 4-H or 4-methyl versions without fundamentally altering the compound's predicted ADME profile and biological behavior.
- [1] PubChem. (2025). Computed XLogP3-AA property for 4-(4-Ethylbenzoyl)isoquinoline (CID 49762378). National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Computed XLogP3-AA property for 4-Benzoylisoquinoline (CID 176626). National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Computed XLogP3-AA property for 4-(4-Methylbenzoyl)isoquinoline (CID 3904512). National Center for Biotechnology Information. View Source
